6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide
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Overview
Description
6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of tetrahydrobenzo[d]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives with methylating agents under controlled conditions. One common method involves the use of phenyl isothiocyanate and triethylamine in dichloromethane as solvents . The reaction conditions are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can help in achieving consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. For example, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these kinases, the compound can prevent the deactivation of these proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: This compound shares a similar core structure but differs in its substitution pattern.
2-Aminothiazole Derivatives: These compounds have similar thiazole rings but differ in their functional groups and overall structure.
Uniqueness
6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.BrH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h5H,2-4H2,1H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJBDCCJUVGXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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